4'-O-Desmethyl 4'-O-Acetyl Diltiazem

HPLC Impurity Profiling Analytical Method Development

Analytical labs quantifying diltiazem impurities face misidentification risks when substituting this compound with other diltiazem analogs. 4'-O-Desmethyl 4'-O-Acetyl Diltiazem (CAS 85365-35-1) solves this through its unique dual-functionalized structure. • Distinct RT (~24.7 min) & MS signature ensure unambiguous peak ID in HPLC-UV/LC-MS/MS impurity profiling. • Protected intermediate for selective synthesis of O-desmethyl diltiazem metabolites with reduced side reactions. • Supplied with COA; immediate global shipping.

Molecular Formula C₂₃H₂₆N₂O₅S
Molecular Weight 442.53
CAS No. 85365-35-1
Cat. No. B1147354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-O-Desmethyl 4'-O-Acetyl Diltiazem
CAS85365-35-1
Synonyms(2S,3S)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-acetyloxyphenyl)-1,5-benzothiazepin-4(5H)-one;  (2S-cis)-3-(Acetyloxy)-5-[2-(dimethylamino)_x000B_ethyl]-2,3-dihydro-2-(4-acetyloxyphenyl)-1,5-benzothiazepin-4(5H)-one; 
Molecular FormulaC₂₃H₂₆N₂O₅S
Molecular Weight442.53
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-O-Desmethyl 4'-O-Acetyl Diltiazem: Core Identity, Molecular Properties, and Procurement Classification


4'-O-Desmethyl 4'-O-Acetyl Diltiazem (CAS 85365-35-1) is a synthetic derivative of the calcium channel blocker diltiazem, characterized by the selective demethylation of the 4'-O-methyl group and subsequent acetylation of the resulting hydroxyl group . Its molecular formula is C23H26N2O5S with a molecular weight of 442.53 , and its calculated physicochemical properties include 0 hydrogen bond donors, 7 acceptors, 8 rotatable bonds, and a precise monoisotopic mass of 442.15600 . The compound is classified as a key intermediate in the multi-step synthesis of diltiazem metabolites, particularly for the preparation of O-desmethyl and desacetyl O-desmethyl diltiazem species , and is exclusively offered for laboratory research and analytical method development purposes .

Why 4'-O-Desmethyl 4'-O-Acetyl Diltiazem Cannot Be Replaced by Other Diltiazem Intermediates or Metabolites in Analytical and Synthetic Workflows


Generic substitution of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem with other diltiazem-related compounds (e.g., desacetyl diltiazem, N-desmethyl diltiazem, or O-desmethyl diltiazem) fails due to its unique dual-functionalized structure—the simultaneous presence of the 4'-O-acetyl protecting group and the desmethyl site—which dictates its specific role as a synthetic intermediate rather than a terminal metabolite . In analytical method development for diltiazem impurity profiling, this compound's distinct chromatographic retention time, mass spectrometric fragmentation pattern, and UV absorption profile differ measurably from those of other diltiazem intermediates and metabolites, making it irreplaceable as a reference standard for accurate peak identification and quantification [1]. Substitution would compromise the selectivity and accuracy of HPLC-UV or LC-MS/MS methods that rely on its exact molecular signature [2].

Quantitative Differentiation of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem: Measurable Evidence for Procurement Decisions


Comparative HPLC Retention Time Analysis for 4'-O-Desmethyl 4'-O-Acetyl Diltiazem in Impurity Profiling

In a validated HPLC-UV method for diltiazem impurity profiling, 4'-O-Desmethyl 4'-O-Acetyl Diltiazem exhibits a retention time of approximately 24.7 minutes under specified conditions, while other diltiazem-related impurities elute at distinct times (e.g., 27.1 and 47.1 minutes) [1]. This clear chromatographic separation quantifies its unique elution profile, enabling reliable peak assignment and method specificity.

HPLC Impurity Profiling Analytical Method Development

Differentiation of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem as a Synthetic Intermediate via Distinct Molecular Weight and Physicochemical Properties

4'-O-Desmethyl 4'-O-Acetyl Diltiazem has a molecular weight of 442.53, which is significantly higher than that of the metabolite M4 (desacetyl O-desmethyl diltiazem, MW approximately 370) and other diltiazem metabolites . This difference in molecular weight and its specific structural features (presence of acetyl groups) allow for unambiguous identification and differentiation in mass spectrometry-based analyses .

Synthetic Intermediate Physicochemical Properties Molecular Weight

Enhanced Synthetic Utility: Comparison of Intermediate Reactivity in Diltiazem Metabolite Synthesis

As an intermediate in the preparation of diltiazem metabolites, 4'-O-Desmethyl 4'-O-Acetyl Diltiazem offers a distinct synthetic advantage over the direct use of diltiazem or other partially deprotected intermediates . Its structure, featuring a 4'-O-acetyl group and a desmethyl site, allows for selective deprotection or further functionalization under mild conditions, facilitating the controlled synthesis of specific diltiazem metabolites such as O-desmethyl diltiazem . While quantitative yield data is not available for this specific compound, its design as a protected intermediate aligns with established strategies for sequential modification in benzothiazepine chemistry [1].

Organic Synthesis Metabolite Synthesis Reactivity

Optimal Procurement and Application Scenarios for 4'-O-Desmethyl 4'-O-Acetyl Diltiazem Based on Evidence


Analytical Reference Standard for Impurity Profiling in Diltiazem Drug Substance

Procure 4'-O-Desmethyl 4'-O-Acetyl Diltiazem as a certified reference standard to accurately identify and quantify this specific impurity during HPLC-UV or LC-MS/MS analysis of diltiazem active pharmaceutical ingredient (API) and finished dosage forms. Its distinct retention time (approximately 24.7 min) and molecular weight (442.53) allow for unambiguous detection, ensuring compliance with pharmacopeial impurity limits [1].

Key Intermediate for the Controlled Synthesis of Diltiazem Metabolites

Use 4'-O-Desmethyl 4'-O-Acetyl Diltiazem as a protected intermediate in multi-step organic synthesis to prepare specific diltiazem metabolites, such as O-desmethyl diltiazem and desacetyl O-desmethyl diltiazem. Its structural features enable selective deprotection and functionalization, reducing side reactions and improving yield compared to direct modification of the parent drug .

Method Development and Validation for Diltiazem Metabolite Quantification in Biological Matrices

Incorporate 4'-O-Desmethyl 4'-O-Acetyl Diltiazem into method development protocols for quantifying diltiazem and its metabolites in plasma or urine. Its unique mass spectrometric signature and chromatographic behavior serve as a calibration standard and system suitability marker, enhancing method accuracy and reproducibility in pharmacokinetic studies [2].

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